![molecular formula H2Na2O7Sb2 B15124028 Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate involves the reaction of antimony trioxide with sodium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization and drying to obtain the final product. Industrial production methods often involve the use of ozone as an oxidizing agent to improve the yield and purity of the compound .
Analyse Chemischer Reaktionen
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong acids, the compound can be converted to antimony pentoxide .
Wissenschaftliche Forschungsanwendungen
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate has several scientific research applications. It is used as a glass clarifying agent in the production of high-quality glass, including solar glass. It is also used as a flame retardant in plastics and textiles. Additionally, the compound has applications in the field of analytical chemistry as a reagent for the detection of certain metal ions .
Wirkmechanismus
The mechanism of action of disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate involves its ability to interact with metal ions and other chemical species. The compound can form complexes with metal ions, which can alter their chemical properties and reactivity. This property is particularly useful in its applications as a glass clarifying agent and flame retardant .
Vergleich Mit ähnlichen Verbindungen
Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate is similar to other antimony-based compounds, such as antimony trioxide and antimony pentoxide. it has unique properties that make it particularly suitable for certain applications. For example, its ability to form stable complexes with metal ions makes it an effective glass clarifying agent. Other similar compounds include potassium pyroantimonate and sodium antimonate .
Eigenschaften
Molekularformel |
H2Na2O7Sb2 |
|---|---|
Molekulargewicht |
403.51 g/mol |
IUPAC-Name |
disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate |
InChI |
InChI=1S/2Na.2H2O.5O.2Sb/h;;2*1H2;;;;;;;/q2*+1;;;;;;2*-1;2*+1/p-2 |
InChI-Schlüssel |
RURQIMRKMDEGBS-UHFFFAOYSA-L |
Kanonische SMILES |
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

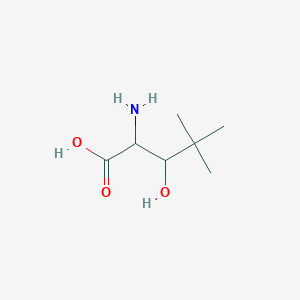

![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
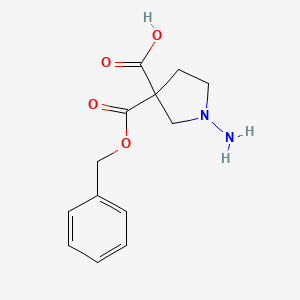
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)

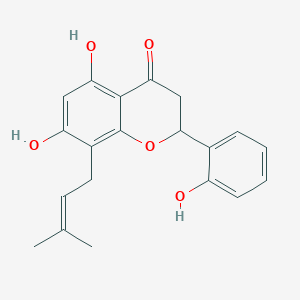
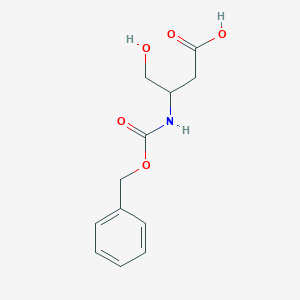
![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)
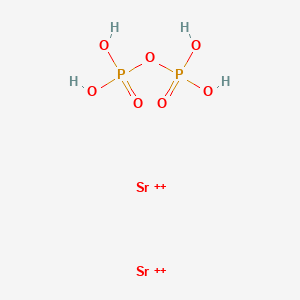
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
